molecular formula C8H5F2NO4 B8651531 2,3-Difluoro-4-nitrophenylacetic acid

2,3-Difluoro-4-nitrophenylacetic acid

Cat. No. B8651531
M. Wt: 217.13 g/mol
InChI Key: JDQKXSGSNQPPJG-UHFFFAOYSA-N
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Patent
US08481566B2

Procedure details

The mixture of diethyl 2-(2,3-difluoro-4-nitrophenyl)malonate and diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate from D15 (0.5 g) was heated with 11M hydrochloric acid (5 ml) at reflux overnight then evaporated to give 320 mg of the title compound (pale yellow solid) as a 1:1 mixture with 2,3-difluoro-6-nitrophenylacetic acid. M−—CO2H=172.
Name
diethyl 2-(2,3-difluoro-4-nitrophenyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:4][C:3]=1[CH:12](C(OCC)=O)[C:13]([O:15]CC)=[O:14].FC1C(F)=CC=C([N+]([O-])=O)C=1C(C(OCC)=O)C(OCC)=O.Cl>>[F:1][C:2]1[C:7]([F:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:4][C:3]=1[CH2:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
diethyl 2-(2,3-difluoro-4-nitrophenyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1F)[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC
Name
diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
then evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1F)[N+](=O)[O-])CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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